Gilvocarcin V
Description
Gilvocarcin V (GV) is a polyketide-derived antitumor antibiotic produced by Streptomyces griseoflavus Gö 3592 and other Streptomyces species . It belongs to the gilvocarcin group of aryl-C-glycosides, characterized by a benzo[d]naphtho[1,2-b]pyran-6-one chromophore and a C-glycosidically linked deoxyhexose moiety at the 4-position . GV exhibits potent antitumor, antibacterial, and antiviral activities with remarkably low toxicity . Its mechanism involves photoactivated [2+2] cycloaddition with thymine residues in DNA, forming covalent adducts, and selective cross-linking of histone H3 and heat shock protein GRP78 to DNA, disrupting replication and transcription . Despite its efficacy, GV faces challenges due to poor solubility, limiting therapeutic development .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-ethenyl-4-(5-ethyloxolan-2-yl)-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6/c1-5-14-11-18-23(21(12-14)30-3)17-13-22(31-4)25-19(28)9-8-16(20-10-7-15(6-2)32-20)24(25)26(17)33-27(18)29/h5,8-9,11-13,15,20,28H,1,6-7,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLOORYQWUJFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gene Cluster Identification and Heterologous Expression
The complete gil gene cluster (≈35 kb) from Streptomyces griseoflavus Gö 3592 was cloned and heterologously expressed in S. lividans, enabling GV production in a non-native host. This cluster encodes 21 open reading frames, including oxygenases (GilOI, GilOII, GilOIV), glycosyltransferases (GilGT), and regulatory proteins. Heterologous expression confirmed the cluster’s functionality, yielding GV at 12 mg/L.
Enzymatic Oxidative Rearrangement
The biosynthesis of GV involves a polyketide-derived angucyclinone intermediate undergoing a multi-step oxidative rearrangement. Key steps include:
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C–C Bond Cleavage : GilOI (monooxygenase) and GilOIV (dioxygenase) mediate the cleavage of the C5–C6 bond in rabelomycin (12 ), forming a keto-enol intermediate.
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Decarboxylation and Rearrangement : GilOII catalyzes decarboxylation and hemiacetal formation, yielding defucogilvocarcin M (1 ).
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Methylation and Glycosylation : GilMT methylates hydroxyl groups, while GilGT installs the C-glycoside moiety via uridine diphosphate (UDP)-fucose.
A combinatorial enzymology approach achieved 1 in one pot using GilOII, GilM, GilMT, and GilR, with a 68% conversion rate from 16 .
Table 1: Key Enzymes in GV Biosynthesis
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| GilOI | Monooxygenase-mediated C–C cleavage | Rabelomycin (12 ) | Keto-enol intermediate |
| GilOIV | Dioxygenase-assisted oxidation | Keto-enol intermediate | Decarboxylated product |
| GilGT | C-Glycosyltransferase | Defucogilvocarcin | Pregilvocarcin |
Biomimetic Synthetic Approaches
Danishefsky’s Glycosylation Strategy
Danishefsky’s pioneering work involved coupling a glycoside donor to a pre-aromatized chromophore (defucogilvocarcin). However, steric hindrance at C-2 and C-4 of the sugar moiety limited α-selectivity (α/β = 3:1).
Yamaguchi’s C-Glycosylation
Yamaguchi achieved regioselective C-glycosylation via a p-keto ester intermediate. Treatment with BF₃·Et₂O afforded the C-glycoside with 85% yield, followed by aromatization to urdamycinone B. This approach inspired later methods for GV’s aglycon synthesis.
Total Chemical Synthesis
Unified Synthesis of Gilvocarcin M and V
A unified strategy (Scheme 1) enabled GV synthesis in six steps (49% overall yield):
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α-Selective C-Glycosylation : Using organosilane 36 and AgClO₄, phenol 35 was converted to 35-α (α/β = 26:1).
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Aryne Cycloaddition : Triflate 37 underwent [4+2] cycloaddition with furan 22 , yielding naphthalenetriol 38 (92% yield).
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Pd-Catalyzed Biaryl Coupling : Triflate 41 coupled with benzoic acid 40 , forming the tetracyclic core (42 ) via Pd(PPh₃)₄ catalysis.
Table 2: Key Steps in Total Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C-Glycosylation | Organosilane 36 , AgClO₄ | 89 |
| Aryne Cycloaddition | n-BuLi, THF, −78°C | 92 |
| Biaryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 78 |
Chemical Reactions Analysis
Types of Reactions
Gilvocarcin V can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Gilvocarcin V is recognized for its strong antitumor properties, requiring low concentrations to exert significant effects while maintaining low toxicity levels. It belongs to a class of compounds known as benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycosides, which have shown remarkable efficacy against various cancer cell lines. The mechanisms underlying its antitumor activity include:
- DNA Intercalation : GV intercalates with DNA, disrupting replication and transcription processes.
- Protein-DNA Cross-Linking : Upon photoactivation by near-UV light, GV promotes cross-linking between proteins and DNA, enhancing its cytotoxic effects on tumor cells .
Antimicrobial Properties
In addition to its anticancer applications, this compound exhibits significant antimicrobial activity against various pathogens. Research has shown that GV is effective against:
- Bacteria : It displays potent activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 5.0 μM .
- Fungi : GV also shows effectiveness against fungal strains such as Candida albicans.
The presence of specific structural features, such as the vinyl side chain in its molecular structure, has been linked to enhanced antimicrobial potency .
Biosynthetic Research
The biosynthesis of this compound has been extensively studied to understand its production pathways and potential for generating analogs with improved properties. The gil gene cluster responsible for GV biosynthesis has been cloned and characterized, providing insights into the enzymatic processes involved in its formation . This research lays the groundwork for:
- Combinatorial Biosynthesis : By manipulating the biosynthetic pathways, researchers aim to create novel gilvocarcin analogs with enhanced biological activities.
- Synthetic Biology Applications : The ability to express the gil gene cluster in heterologous hosts opens avenues for producing GV and its derivatives at scale .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of GV analogs demonstrated that modified versions of GV exhibited comparable or improved cytotoxicity against various cancer cell lines compared to the parent compound. The investigation involved synthesizing derivatives through biosynthetic engineering techniques and assessing their biological activities in vitro .
Case Study 2: Mechanistic Insights
Research focused on the mechanism of action of GV revealed that photoactivated GV could induce selective cross-linking with DNA-binding proteins in human fibroblasts. This finding enhances understanding of how GV can be utilized in targeted cancer therapies by exploiting its unique interaction with cellular components .
Mechanism of Action
The mechanism of action of Gilvocarcin V depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
The gilvocarcin family and structurally related compounds share core features but differ in glycosylation patterns, side chains, and bioactivity. Below is a detailed comparison:
Structural Analogues Within the Gilvocarcin Group
Key Structural Variations :
- C8 Side Chain : The vinyl group in GV is critical for DNA adduct formation. Ethyl (Gilvocarcin M) or methyl (Gilvocarcin E) substitutions reduce activity .
- Sugar Modifications : The 2′-OH and 3′-OH groups on the fucose moiety are essential for histone H3 interaction. Methylation at 3′-OH improves activity, but bis-methylation abolishes it .
- 4′-Hydroxy Derivatives : Generated via gilU gene inactivation, these analogs exhibit enhanced potency and solubility, highlighting the ketoreductase’s role in sugar biosynthesis .
Related Flavonoid-Derived Antibiotics

Mechanistic Insights :
- DNA Interaction : GV and Polycarcin V require photoactivation for thymine adduct formation, while Chrysomycin A intercalates without light .
- Protein Cross-Linking : GV uniquely cross-links histone H3 and GRP78, a feature absent in ravidomycin or jadomycins .
Table 1. Cytotoxicity of Key Analogues (GI50 Values)
| Compound | H460 (Lung) | MCF-7 (Breast) | LL/2 (Murine Lung) |
|---|---|---|---|
| Gilvocarcin V | 0.75 µM | 0.82 µM | 0.68 µM |
| 4′-OH-Gilvocarcin V | 0.30 µM | 0.45 µM | 0.40 µM |
| D-Olivosyl-Gilvocarcin V | 0.70 µM | 0.78 µM | 0.65 µM |
| Gilvocarcin E | >10 µM | >10 µM | >10 µM |
Q & A
Q. What structural features of Gilvocarcin V are critical for its DNA-binding and antitumor activity?
this compound’s benzo[d]naphtho[1,2-b]pyran-6-one chromophore and C-glycosidically linked deoxysugar moiety are essential. The 8-vinyl group enables photoactivated [2+2] cycloaddition with thymine in DNA, while the sugar moiety facilitates histone H3 cross-linking. Experimental validation includes UV/visible light irradiation assays to monitor DNA adduct formation and comparative studies using analogs lacking the vinyl group (e.g., gilvocarcin M), which show reduced activity .
Q. How can researchers design experiments to elucidate the polyketide-derived biosynthetic pathway of this compound?
Key steps involve isotope-labeled precursor feeding (e.g., ¹³C-acetate) to track carbon incorporation, gene cluster inactivation (e.g., gilU knockout in Streptomyces), and heterologous expression in S. lividans to isolate intermediates. Analytical methods like HPLC-MS and NMR are used to characterize pathway products .
Q. What in vitro assays are recommended to assess the cytotoxicity of this compound analogs?
Use cell viability assays (e.g., MTT or ATP-based) in cancer cell lines (e.g., H460) with dose-response curves (0–150 µM). Compare IC₅₀ values across analogs, such as 4'-hydroxy-gilvocarcin V, which shows enhanced inhibition at higher concentrations, unlike the parent compound .
Advanced Research Questions
Q. How do conflicting reports on the roles of GilM and GilR in Gilvocarcin biosynthesis inform mechanistic studies?
GilM is a reductive O-methyltransferase requiring FADH₂ from GilR for activity. Resolving contradictions involves:
- Enzymatic reconstitution : Purify recombinant GilM/GilR and test activity using synthetic quinone intermediates.
- Structural analysis : X-ray crystallography (e.g., PDB 3POP) reveals GilR’s FAD-binding site and Tyr-448’s role in proton abstraction during lactone formation .
Q. What strategies address the solubility challenges of this compound in preclinical studies?
Q. How can researchers reconcile discrepancies in the proposed oxidative rearrangement of the gilvocarcin chromophore?
Contradictions arise from conflicting ¹⁸O-labeling studies. To resolve:
- Intermediate trapping : Use gene cluster mutants (e.g., gilT inactivation) to accumulate angucyclinone precursors.
- Isotopic tracing : Apply ¹⁸O₂ incubation followed by LC-HRMS to map oxygen origins .
Q. What methodologies validate the role of histone H3 cross-linking in this compound’s mode of action?
- Photoactivation assays : Irradiate treated human fibroblasts with UV-A (320–400 nm) and detect DNA-histone adducts via Western blot (anti-histone H3).
- Competitive inhibition : Co-administer excess thymidine to block DNA binding and quantify residual cross-linking activity .
Data Contradiction and Reproducibility
Q. How should researchers interpret conflicting growth inhibition data between this compound and its analogs (e.g., 4'-hydroxy derivative)?
Variability in dose-response curves (e.g., reduced efficacy of this compound at high concentrations) may stem from:
- Cellular efflux : Test susceptibility in multi-drug-resistant (MDR) cell lines.
- Aggregation : Perform dynamic light scattering (DLS) to assess compound solubility .
Q. What steps ensure reproducibility in Gilvocarcin biosynthetic studies?
- Detailed protocols : Publish enzyme purification buffers (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) and reaction conditions (e.g., 30°C, 12 hr).
- Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) .
Experimental Design and Optimization
Q. How can CRISPR-Cas9 be applied to engineer the Gilvocarcin gene cluster for novel analogs?
Q. What in silico tools predict the binding affinity of this compound analogs to DNA/histone targets?
Use molecular docking (AutoDock Vina) with DNA-histone cross-link models (PDB 1KX5) and MD simulations (GROMACS) to assess stability. Validate predictions via fluorescence anisotropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

